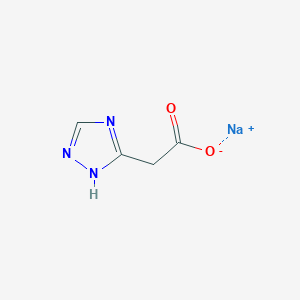

Sodium 2-(1H-1,2,4-triazol-5-yl)acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.Na/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIMPKQTYKEENY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413899-96-2 | |

| Record name | sodium 2-(1H-1,2,4-triazol-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Nitrogen Heterocycles in Contemporary Chemical Sciences

Nitrogen-containing heterocycles are a cornerstone of modern chemical sciences, representing a significant portion of all known organic compounds. openmedicinalchemistryjournal.com Their prevalence stems from their structural diversity and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comnumberanalytics.com An analysis of FDA-approved drugs reveals that a substantial percentage, reportedly as high as 59% of small-molecule drugs, incorporate nitrogen heterocycles, underscoring their importance in drug design and development. msesupplies.com These compounds are integral to the structure of many biologically vital molecules, including nucleic acids and vitamins. nih.gov

The unique properties of nitrogen heterocycles arise from the presence of one or more nitrogen atoms within a cyclic structure. This introduces features like altered electron distribution, the capacity for hydrogen bonding, and the ability to coordinate with metal ions, which in turn dictates their chemical reactivity and biological activity. openmedicinalchemistryjournal.comnih.gov Consequently, nitrogen heterocycles are versatile building blocks in organic synthesis. numberanalytics.com They are found in a vast array of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. numberanalytics.com In the field of agrochemicals, over 70% of commercial products feature heterocyclic structures containing nitrogen, highlighting their role in developing advanced fungicides, herbicides, and insecticides. msesupplies.com Furthermore, their applications extend to materials science, where they are used in the development of conducting polymers, dyes, and as ligands in catalysis. openmedicinalchemistryjournal.comnumberanalytics.com

Role of 1,2,4 Triazole Moiety As a Privileged Scaffold in Functional Molecule Design

Among the diverse array of nitrogen heterocycles, the 1,2,4-triazole (B32235) ring system is recognized as a "privileged scaffold" in the design of functional molecules, particularly in medicinal chemistry. researchgate.netnih.govqu.edu.sa This designation is attributed to its consistent presence in compounds exhibiting a wide spectrum of biological activities. The 1,2,4-triazole moiety is a five-membered ring containing three nitrogen atoms and two carbon atoms. Its unique structural and electronic properties, including its aromaticity, dipole moment, and ability to participate in hydrogen bonding and various non-covalent interactions, make it an effective pharmacophore for interacting with biological targets. nih.gov

The versatility of the 1,2,4-triazole scaffold allows for the introduction of various substituents at different positions on the ring, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity. nih.gov This has led to the development of numerous drugs containing the 1,2,4-triazole core. For instance, prominent antifungal agents like fluconazole (B54011) and itraconazole (B105839) are based on this scaffold. researchgate.netsemanticscholar.orgnih.gov Beyond antifungal applications, 1,2,4-triazole derivatives have demonstrated a remarkable range of chemotherapeutic properties, including anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant activities. researchgate.netnih.gov The stability of the triazole ring to metabolic degradation further enhances its appeal in drug design.

The following table summarizes the diverse biological activities associated with the 1,2,4-triazole scaffold:

| Biological Activity | Therapeutic Area |

| Antifungal | Infectious Diseases |

| Anticancer | Oncology |

| Antibacterial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Inflammation |

| Anticonvulsant | Neurology |

| Antitubercular | Infectious Diseases |

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is frequently used to forecast the interaction between a small molecule ligand and a protein's binding site. For derivatives of 1,2,4-triazole (B32235), this technique has been instrumental in identifying potential biological targets and elucidating mechanisms of action. ijcrcps.com

Docking studies allow for the prediction of binding affinities, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-target interaction. Lower binding energy values typically indicate a more stable and favorable interaction. ijcrcps.com For instance, studies on various 1,2,4-triazole derivatives have shown significant binding affinities for targets such as the aromatase enzyme and tubulin, which are crucial in cancer research. ijcrcps.comnih.gov

One study designed over twenty 1,2,4-triazole derivatives and docked them against aromatase and tubulin. The results indicated that the compounds had a greater affinity for the aromatase enzyme. ijcrcps.com Another investigation into triazole-based acetamides as potential anticancer agents also demonstrated strong binding affinities for targets like c-kit tyrosine kinase and protein kinase B. nih.govnih.gov While specific studies on Sodium 2-(1H-1,2,4-triazol-5-yl)acetate are not detailed, the binding energies of related compounds provide a reference for its potential interactions. For example, a derivative, compound 1d, showed high binding affinities of -7.882 kcal/mol, -9.107 kcal/mol, and -8.474 kcal/mol against human histone deacetylase 6, A2A adenosine receptor, and human tyrosinase-related protein one (TYRP1), respectively. nih.gov

Table 1: Example Binding Affinities of 1,2,4-Triazole Derivatives for Various Protein Targets

| Compound Class | Target Protein | Binding Energy Range (kcal/mol) |

|---|---|---|

| Designed 1,2,4-triazole derivatives | Aromatase | -9.04 to -9.96 |

| Designed 1,2,4-triazole derivatives | Tubulin | -6.23 to -7.54 |

| 1,2,4-Triazole-acetamide hybrids | c-kit Tyrosine Kinase | Up to -176.749 |

| 1,2,4-Triazole-acetamide hybrids | Protein Kinase B | Up to -170.066 |

This table presents data from studies on various 1,2,4-triazole derivatives to illustrate the potential binding affinities achievable by this class of compounds. ijcrcps.comnih.govresearchgate.net

Beyond predicting binding energy, molecular docking reveals the specific types of interactions that stabilize the ligand within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The 1,2,4-triazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor or donor, facilitating strong connections with amino acid residues in the target's active site. irjweb.com Analysis of these interactions is crucial for understanding the basis of a compound's activity and for designing more potent and selective molecules.

Molecular Dynamics Simulations for System Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-protein complex over time. mdpi.com For triazole derivatives, MD simulations have been used to confirm the stability of docked poses. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration.

A low RMSD value (typically below 2.5 Å) for the ligand-protein complex indicates minimal conformational changes and a stable binding mode throughout the simulation. nih.gov RMSF analysis highlights the flexibility of different parts of the protein, with higher values indicating more movement. The radius of gyration measures the compactness of the complex; a stable value suggests the complex maintains its structural integrity. nih.gov For example, MD simulations of 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives confirmed stable ligand-protein complexes with RMSD values under 2.5 Å, RMSF values between 0.8 Å and 1.5 Å, and radius of gyration values from 20.2 Å to 22.5 Å. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. irjweb.comresearchgate.net These methods provide fundamental insights into a molecule's structure, reactivity, and spectroscopic properties based on its electronic makeup.

Frontier molecular orbital theory is a key component of DFT analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. nih.gov DFT calculations have been widely used to determine the HOMO-LUMO gaps for various triazole derivatives, showing how different substituents can tune these electronic properties. researchgate.netntu.edu.iq

Table 2: Illustrative HOMO-LUMO Energy Gaps for Triazole-Related Structures from DFT Studies

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |

| Tautomeric Triazole Form 1A | - | - | Varies by solvent |

| Tautomeric Triazole Form 1B | - | - | Varies by solvent |

This table provides example values from computational studies on related heterocyclic compounds to illustrate typical energy gap ranges. The specific values for this compound would require a dedicated DFT calculation. irjweb.comntu.edu.iqresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is calculated to predict how a molecule will interact with other charged species. MEP maps are color-coded to indicate different electrostatic potential regions: red areas signify regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. For triazole derivatives, MEP maps can identify the nitrogen atoms of the heterocyclic ring as potential sites for hydrogen bonding and coordination with metal ions due to their negative electrostatic potential. irjweb.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds within a molecule. It provides a quantitative description of the Lewis-like chemical bonding structure and the stabilizing effects of electron delocalization.

The table below presents representative data from the NBO analysis of ethyl-2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, which can serve as an illustrative example of the types of interactions and stabilization energies that would be relevant for this compound. tandfonline.comresearchgate.net

Interactive Data Table: Illustrative NBO Analysis of a Related Triazole Derivative

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(1) (1.98 e) | σ(C(2)-N(3)) (0.05 e) | 5.23 | n → σ |

| LP (2) O(4) (1.97 e) | σ(C(5)-C(6)) (0.04 e) | 2.89 | n → σ |

| π (C(7)=C(8)) (1.96 e) | π(N(9)-N(10)) (0.06 e) | 21.45 | π → π |

| LP (1) N(11) (1.98 e) | π(C(7)=C(8)) (0.06 e) | 3.78 | n → π |

Note: The data in this table is for ethyl-2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate and is presented to illustrate the principles of NBO analysis.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for a desired effect.

Numerous QSAR studies have been conducted on 1,2,4-triazole derivatives to explore their potential as anticancer, antifungal, and other therapeutic agents. physchemres.orgproquest.comresearchgate.netbohrium.com For instance, a 2D-QSAR study on a series of 1,2,4-triazole derivatives for their anti-pancreatic cancer activity revealed that descriptors related to molecular size and electronic properties were significant in determining their potency. physchemres.org In another study, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to elucidate the structural requirements for the anticancer activity of triazole analogues. nih.gov

These studies typically involve the calculation of a wide range of molecular descriptors, including steric, electronic, and topological parameters. Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), and artificial neural networks (ANN) are then used to build the QSAR models. physchemres.org The predictive power of these models is rigorously validated using internal and external validation techniques.

The following table summarizes findings from a representative QSAR study on 1,2,4-triazole derivatives, highlighting the types of descriptors and statistical methods used.

Interactive Data Table: Representative QSAR Study on 1,2,4-Triazole Derivatives

| Study Focus | Molecular Descriptors | Statistical Method | Key Findings | Reference |

| Anticancer Activity | Topological, Electronic, Steric | MLR, MNLR, ANN | Molecular weight and electronegativity are key for activity. | physchemres.org |

| Antifungal Activity | Constitutional, Geometrical | k-Nearest Neighbor (kNN) | Presence of specific functional groups enhances activity. | proquest.com |

| Cytotoxic Activity | Physicochemical, 3D | CoMFA, CoMSIA | Steric and electrostatic fields around the molecule are crucial. | nih.gov |

Pharmacophore Modeling for De Novo Compound Design and Optimization

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular biological response. These models serve as templates for designing new, more potent, and selective compounds.

Pharmacophore models have been successfully developed for various 1,2,4-triazole derivatives targeting a range of enzymes and receptors. For example, a pharmacophore model for 1,2,4-triazole analogues as aromatase inhibitors identified key features such as hydrogen bond acceptors, a ring aromatic feature, and hydrophobic groups as being essential for activity. nih.gov Similarly, a pharmacophore model for COX-2 inhibitors based on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives highlighted the importance of a hydrogen bond acceptor and two aromatic rings. nih.gov

The development of a pharmacophore model typically involves aligning a set of active compounds and identifying the common chemical features. This model can then be used to screen large chemical databases for new compounds that fit the pharmacophore, or to guide the modification of existing compounds to improve their activity.

The table below outlines the key features of a representative pharmacophore model developed for a series of 1,2,4-triazole derivatives.

Interactive Data Table: Representative Pharmacophore Model for 1,2,4-Triazole Derivatives

| Target | Key Pharmacophore Features | Modeling Software | Application | Reference |

| Aromatase | 1 Hydrogen Bond Donor, 2 Hydrogen Bond Acceptors, 1 Aromatic Ring | Catalyst | Virtual screening and design of new inhibitors. | nih.gov |

| COX-2 | 1 Hydrogen Bond Acceptor, 2 Aromatic Rings | Catalyst/HipHop | Prediction of COX-2 selectivity. | nih.gov |

| Antifungal CYP51 | 1 Heterocyclic N-atom, 1 Hydrogen Bond Acceptor, 1 Hydrophobic group | Not Specified | Structure-activity relationship studies. | ptfarm.pl |

In Silico Mechanistic Studies of Biological Processes (e.g., Enzyme Inhibition Pathways)

In silico mechanistic studies, particularly molecular docking and molecular dynamics (MD) simulations, are employed to investigate the interactions between a ligand and its biological target at an atomic level. These studies provide valuable insights into the binding mode, binding affinity, and the mechanism of action, such as enzyme inhibition.

Molecular docking studies have been widely used to predict the binding orientation of 1,2,4-triazole derivatives within the active site of various enzymes. For instance, docking studies of triazole analogues into the active site of aromatase have revealed key interactions with amino acid residues like Met374 and Arg115. nih.gov In another study, docking of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives into the active site of COX-2 showed a clear preference for this isoform over COX-1, explaining their selective inhibitory activity. nih.gov

Molecular dynamics simulations can further refine the docked poses and provide a dynamic picture of the ligand-protein complex, assessing its stability over time. These simulations can also be used to calculate binding free energies, providing a more accurate estimation of the ligand's affinity for the target. Such studies have been performed on 1,2,4-triazole derivatives to understand their potential as antioxidant agents by investigating their interactions with enzymes involved in regulating oxidative stress. researchgate.net

The table below summarizes the findings from a representative in silico mechanistic study on 1,2,4-triazole derivatives.

Interactive Data Table: Representative In Silico Mechanistic Study on 1,2,4-Triazole Derivatives

| Target Enzyme | Computational Method | Key Interacting Residues | Predicted Mechanism | Reference |

| Aromatase | Molecular Docking | Met374, Arg115 | Inhibition of enzyme activity through active site binding. | nih.gov |

| COX-2 | Molecular Docking | Val523, Arg513 | Selective inhibition due to favorable interactions in the active site. | nih.gov |

| Peroxiredoxin | Molecular Docking, MD Simulations | Not Specified | Regulation of oxidative stress through enzyme inhibition. | researchgate.net |

| SARS-CoV-2 Main Protease | Molecular Docking, MD Simulations | Not Specified | Potential antiviral activity via inhibition of viral replication. | nih.gov |

Agrochemical Research and Development

Triazole Derivatives as Fungicides

Triazole derivatives represent one of the most important and widely used classes of fungicides in agriculture. researchgate.netnih.gov First introduced in the 1970s, these systemic compounds are highly effective against a broad spectrum of fungal diseases that affect a wide range of crops, particularly grains. nih.gov Their primary role is to control pathogenic fungi by inhibiting their growth and sporulation. nih.gov The triazole core is a key feature in numerous antifungal agents, valued for their high efficacy and systemic properties, which allow them to be absorbed and transported within the plant, providing protection to both existing and new growth. nih.govnih.gov

Mechanistic Investigations of Antifungal Action (e.g., Ergosterol (B1671047) Biosynthesis Inhibition, CYP51, Lanosterol (B1674476) 14α-demethylase)

The primary mechanism of antifungal action for triazole derivatives is the inhibition of ergosterol biosynthesis. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals, and is essential for maintaining membrane integrity, fluidity, and function. guidechem.comtaylorandfrancis.com Triazole fungicides specifically target and inhibit a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase. nih.govuni.lu

This enzyme is a cytochrome P450 monooxygenase, commonly designated as CYP51. nih.govasm.org The triazole compound binds to the heme iron atom in the active site of the CYP51 enzyme through a nitrogen atom in its heterocyclic ring. nih.govnih.gov This binding action blocks the demethylation of lanosterol, a crucial step in its conversion to ergosterol. taylorandfrancis.comasm.org The inhibition of this process leads to two major consequences for the fungal cell:

Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, increasing its permeability. nih.govtaylorandfrancis.com

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of 14α-methylated sterol precursors, which are incorporated into the membrane and are themselves toxic, further disrupting membrane integrity and leading to cell lysis and death. uni.lufrontiersin.org

This targeted inhibition of a fungal-specific pathway is the basis for the selective toxicity of triazole fungicides. acs.org

Structure-Activity Relationships in Antifungal Efficacy

The antifungal efficacy of triazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for designing new compounds with enhanced potency, a broader spectrum of activity, and reduced toxicity. nih.govnih.gov The key structural components that influence activity are the 1,2,4-triazole (B32235) ring and the N-1 substituent group which interacts with amino acids lining the active site pocket of the CYP51 enzyme. nih.gov

Table 1: Examples of Structural Modifications and Their Effect on Antifungal Activity

| Compound Base | Modification | Effect on Antifungal Activity | Target Fungi Example |

|---|---|---|---|

| Triazole-piperdine-oxadiazole | Addition of specific side chains (e.g., 19g, 20b) | Showed high activity, including against fluconazole-resistant strains. nih.gov | Candida albicans nih.gov |

| Benzimidazole-derived naphthalimide triazole | Addition of methoxy (B1213986) and chloro substituents | Enhanced antifungal efficacy. nih.gov | Aspergillus fumigatus, Candida albicans nih.gov |

| 1,2,4-triazole alcohol | N-(4-chlorobenzyl) piperazine (B1678402) carbodithioate scaffold | Resulted in activity several times more effective than fluconazole (B54011). nih.gov | Candida species nih.gov |

| 1,3-dioxolane triazole | 4-phenoxymethyl-2-phenyl group | Displayed potent antifungal activity. icm.edu.pl | Magnaporthe oryzae icm.edu.pl |

Triazole Derivatives as Insecticides

While renowned for their fungicidal properties, 1,2,4-triazole derivatives have also been developed as effective insecticides. researchgate.netrjptonline.org The triazole moiety serves as a versatile scaffold for creating molecules that target the insect nervous system or other vital physiological processes. bohrium.comnih.gov Research has led to the synthesis of novel triazole compounds with significant insecticidal activity against a range of agricultural pests. researchgate.netnih.gov

For example, a series of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties demonstrated high efficacy against pests like Nilaparvata lugens (brown planthopper) and Aphis craccivora (cowpea aphid). nih.gov Structure-activity relationship studies in this context have shown that the insecticidal potency can be modulated by altering the substituents on the triazole ring, such as introducing chloropyridine, chlorothiazole, or benzyl (B1604629) groups. nih.gov The development of these compounds provides new options for pest management, particularly in addressing the challenge of insecticide resistance. mdpi.com

Triazole Derivatives as Herbicides and Phytotoxic Agents

In addition to their roles in controlling fungi and insects, triazole derivatives have been successfully developed as herbicides. rjptonline.orgresearchgate.net These compounds can act as phytotoxic agents by inhibiting specific biochemical pathways in plants that are not present in other organisms. guidechem.com For instance, some triazole herbicides are known to inhibit the biosynthesis of gibberellins, which are plant hormones that regulate growth and development, leading to stunted growth in targeted weeds. guidechem.com

Other triazole-based herbicides function by inhibiting key plant enzymes such as acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). bohrium.com The development of 1,2,4-triazolo[4,3-a]pyridine derivatives, for example, has yielded compounds with significant herbicidal activity against various weeds. researchgate.net The structural versatility of the triazole ring allows for the design of herbicides with different modes of action and selectivity, making them valuable tools in integrated weed management programs. nih.govresearchgate.net

Anti-Plant Virus Activity

The application of triazole derivatives in agrochemical research extends to the control of plant viral diseases. researchgate.netbohrium.com Viruses like the Tobacco Mosaic Virus (TMV) can cause significant crop losses, and effective antiviral agents are continuously sought. nih.gov Recent studies have shown that novel 1,2,4-triazole derivatives can exhibit potent anti-plant virus activity. nih.govnih.goveurekaselect.com

The mechanism of action for these antiviral compounds can vary. Some triazole derivatives have been found to inhibit the replication of the virus and interfere with the self-assembly of viral particles. nih.gov For instance, certain azole-quinolinone molecules were shown to suppress the expression of key TMV genes and disrupt the assembly of the TMV coat protein. nih.gov This line of research opens up new possibilities for managing plant viral infections through chemical intervention. frontiersin.orgmdpi.com

Strategies for the Discovery and Development of New Agrochemical Candidates

The enduring success of the triazole scaffold has spurred the development of various strategies to discover new and improved agrochemical candidates. bohrium.comdiscoveryjournals.org These strategies often leverage modern chemical and biological techniques to design molecules with higher efficacy, broader spectrums of activity, and improved safety profiles. researchgate.net

Key strategies include:

Molecular Hybridization: This approach involves combining the triazole pharmacophore with other known bioactive molecular fragments. researchgate.netbohrium.com By linking different active groups, chemists can create hybrid molecules that may exhibit synergistic effects or novel modes of action.

Structure-Based Drug Design: With a detailed understanding of the target enzymes, such as CYP51, researchers can use computational modeling and X-ray crystallography to design triazole derivatives that bind more effectively to the active site. nih.govnih.gov This rational design approach helps in creating more potent and selective inhibitors.

Intermediate Derivatization: This method focuses on synthesizing a wide range of derivatives from a common chemical intermediate. This allows for the systematic exploration of how different functional groups affect biological activity, facilitating the identification of promising lead compounds. mdpi.com

Bioisosterism: This strategy involves replacing certain functional groups in a known active molecule with other groups that have similar physical or chemical properties. For the triazole ring, it can be considered a bioisostere of amide, ester, or carboxyl groups, which allows for structural modifications while retaining biological activity. nih.gov

These discovery and development strategies ensure a continuous pipeline of novel triazole-based agrochemicals to address the evolving challenges of crop protection. discoveryjournals.org

Q & A

Q. What are the established synthetic routes for Sodium 2-(1H-1,2,4-triazol-5-yl)acetate, and how can reaction conditions be optimized for yield and purity?

A common method involves refluxing sodium with ethyl bromoacetate and a triazole precursor in absolute ethanol. Reaction time, temperature, and stoichiometric ratios of reagents significantly influence yield. For example, extending reflux time (e.g., 5 hours post-sodium addition) improves esterification efficiency. Post-synthesis purification via recrystallization (≥98% purity) is critical, as residual solvents or unreacted intermediates may affect downstream applications .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation account for common impurities?

- HPLC-DAD : Effective for quantifying the active ingredient and detecting impurities (e.g., unreacted intermediates). Column selection (C18) and mobile phase composition (acetonitrile/water with 0.1% formic acid) optimize resolution .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and cation coordination geometry. Data collection at low temperatures reduces thermal motion artifacts .

- Gravimetric analysis : Validates purity using high-precision scales (e.g., ESJ-200-4) to measure mass loss during recrystallization .

Q. What standardized protocols exist for evaluating the antioxidant activity of this compound in vitro?

Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays with controlled pH (7.4) and temperature (37°C). Normalize results to reference antioxidants (e.g., ascorbic acid) and account for solvent interference (e.g., DMSO ≤1% v/v). Triplicate measurements and Kolmogorov-Smirnov statistical tests ensure reproducibility .

Advanced Research Questions

Q. How does the substitution of sodium with other cations (e.g., potassium) influence the biological activity of triazolyl acetate derivatives?

Replacing sodium with potassium in analogous compounds (e.g., potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) enhances actoprotective activity by 6.32% in rodent models. Sodium’s smaller ionic radius may reduce receptor binding affinity or solubility, impacting pharmacokinetics. Molecular dynamics simulations could clarify cation-ligand interactions .

Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound derivatives?

- Dose-response normalization : Adjust in vitro concentrations to reflect in vivo bioavailability (e.g., plasma protein binding assays).

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects absent in vitro .

- Statistical rigor : Apply Shapiro-Wilk tests to confirm data normality and ANOVA for cross-study comparisons .

Q. How can structural modifications to the triazole core enhance the pharmacological profile of this compound?

- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) at the triazole 3-position increases metabolic stability but may reduce solubility.

- Cation tuning : Morpholine or 4-chlorobenzylidene substituents decrease activity, suggesting steric hindrance or altered charge distribution .

- Hybrid derivatives : Conjugation with thiophene (e.g., 3-(thiophen-2-ylmethyl)) improves membrane permeability, validated via logP measurements .

Q. What methodological challenges arise in crystallographic studies of this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.